N-(2,4-Dimethoxyphenyl)-3,5-dinitrobenzamide is a synthetic compound primarily recognized for its role as a prodrug in gene-directed enzyme prodrug therapy (GDEPT) research. [] It belongs to the class of nitrogen mustard analogues and is structurally related to CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), a known anti-cancer agent. [] While it shows promise in targeted cancer therapy, it is crucial to highlight that this document strictly focuses on its research applications, excluding any medical or clinical interpretations.
N-(2,4-Dimethoxyphenyl)-3,5-dinitrobenzamide is designed to undergo specific bioreductive activation. The nitro groups within its structure are susceptible to reduction by enzymes like bacterial nitroreductase (NTR). [] Upon reduction, the compound releases the active nitrogen mustard moiety, which exhibits cytotoxic activity.
The primary research application of N-(2,4-Dimethoxyphenyl)-3,5-dinitrobenzamide is in gene-directed enzyme prodrug therapy (GDEPT). [] This approach leverages the selective activation of prodrugs in the vicinity of tumor cells to enhance therapeutic efficacy while minimizing off-target effects.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2